molecular formula C5H5N3S3 B8391219 3-Amino-5-methylmercapto-thiazolo-(4,5-c)-isothiazole

3-Amino-5-methylmercapto-thiazolo-(4,5-c)-isothiazole

Cat. No. B8391219
M. Wt: 203.3 g/mol
InChI Key: MUSYUMGBNGNWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04153607

Procedure details

15 parts of 2-methylmercapto-4-amino-5-thiocarbamoylthiazole are introduced, at 30° C., into 100 parts of sulfuric acid (of 98 percent strength by weight), containing 0.5 part of bromine. When the evolution of gas has subsided (after 10 minutes), the mixture is stirred for 10 minutes at 45° C. and is then poured on to 300 parts of ice, the batch is filtered and the filter residue is stirred with 100 parts of aqueous 30 percent by weight ammonia solution and filtered off. 12.5 parts of 3-amino-5-methylmercapto-thiazolo-(4,5-c)-isothiazole (84% of theory) of melting point 160°-166° C. are obtained.
Name
2-methylmercapto-4-amino-5-thiocarbamoylthiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:4][C:5]([C:9](=[S:11])[NH2:10])=[C:6]([NH2:8])[N:7]=1.S(=O)(=O)(O)O.BrBr>>[NH2:10][C:9]1[S:11][N:8]=[C:6]2[N:7]=[C:3]([S:2][CH3:1])[S:4][C:5]=12

Inputs

Step One
Name
2-methylmercapto-4-amino-5-thiocarbamoylthiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1SC(=C(N1)N)C(N)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 minutes at 45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(after 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
is then poured on to 300 parts of ice
FILTRATION
Type
FILTRATION
Details
the batch is filtered
STIRRING
Type
STIRRING
Details
the filter residue is stirred with 100 parts of aqueous 30 percent by weight ammonia solution
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C2C(=NS1)N=C(S2)SC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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